molecular formula C11H11N3O3 B12906078 (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate CAS No. 37976-07-1

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate

Cat. No.: B12906078
CAS No.: 37976-07-1
M. Wt: 233.22 g/mol
InChI Key: PJHWVZLHDRWVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C11H11N3O3 It is known for its unique structure, which includes a phthalazinone core and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate typically involves the reaction of phthalazinone derivatives with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Uniqueness

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate is unique due to its specific structure, which combines a phthalazinone core with a methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

37976-07-1

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

(4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate

InChI

InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15)

InChI Key

PJHWVZLHDRWVCH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.